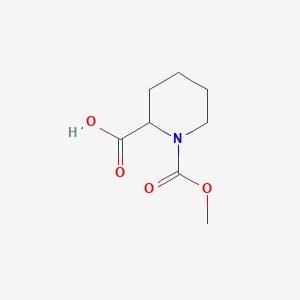

1-(Methoxycarbonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)9-5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIPRBDFGPUWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458682 | |

| Record name | 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134902-40-2 | |

| Record name | 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Cyclization

A stereoselective approach involves using L-camphorsulfonamide as a chiral auxiliary to direct the formation of the piperidine ring. The method, adapted from patent CN111995565A , proceeds in three stages:

-

Condensation Reaction : L-camphorsulfonamide reacts with diphenylimine ester under Lewis acid catalysis (e.g., boron trifluoride etherate) to form an imine intermediate.

-

Asymmetric Alkylation and Cyclization : The intermediate undergoes alkylation with a methoxycarbonyl-containing electrophile under strong base conditions (e.g., LDA), followed by acidic hydrolysis and intramolecular cyclization in a one-pot procedure.

-

Deprotection : The chiral auxiliary is removed via alkaline hydrolysis, yielding enantiomerically pure 1-(methoxycarbonyl)piperidine-2-carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 65–75% |

| Stereoselectivity (ee) | >98% |

| Key Reagents | L-camphorsulfonamide, BF₃·Et₂O |

This method excels in stereochemical control but requires multiple steps and specialized reagents .

Cyclization of β-Keto Ester Precursors

A streamlined route leverages β-keto esters as intermediates. As demonstrated in PMC8270337 , N-Boc-piperidine-2-carboxylic acid is treated with Meldrum’s acid and EDC·HCl to form a reactive adduct, which undergoes methanolysis to yield the β-keto ester. Subsequent cyclization under acidic conditions (e.g., trifluoroacetic acid) forms the piperidine ring, followed by esterification to introduce the methoxycarbonyl group.

Reaction Conditions :

-

Cyclization : TFA, 25°C, 12 hrs.

-

Esterification : Methyl chloroformate, DMAP, 0°C to RT.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| β-Keto Ester Formation | 85 |

| Cyclization | 78 |

| Final Esterification | 90 |

This method offers scalability and avoids chiral auxiliaries, though purification of intermediates can be challenging .

Hydrogenation of Pyridinecarboxylic Acid Derivatives

Patent CN102174011A describes the hydrogenation of 2-pyridinecarboxylic acid derivatives to produce piperidine-2-carboxylic acid, which is subsequently esterified. The process involves:

-

Hydrogenation : 2-Pyridinecarboxylic acid is treated with H₂ (50 psi) and palladium/carbon in water at 80°C for 4 hours.

-

Esterification : The resulting piperidine-2-carboxylic acid reacts with methyl chloroformate in the presence of a base (e.g., triethylamine).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Hydrogenation Catalyst | 5% Pd/C |

| Temperature | 80°C |

| Esterification Yield | 88% |

While cost-effective, this method lacks stereocontrol and requires high-pressure equipment .

Acid-Catalyzed Cyclization of Linear Precursors

A novel approach from patent CN113387874B involves cyclizing linear diketones with trifluoroacetic acid (TFA). For example, ethyl 1-acetyl-6,6-dimethylpiperidine-2-carboxylate undergoes TFA-mediated cyclization, followed by alkaline hydrolysis (NaOH, 100°C) to yield the carboxylic acid. Esterification with methanol then introduces the methoxycarbonyl group.

Performance Metrics :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | TFA, RT, 2 hrs | 92 |

| Hydrolysis | NaOH, 100°C, 2 hrs | 86 |

| Esterification | MeOH, H₂SO₄, reflux | 89 |

This method is notable for its high yields and simplicity but is limited to specific substitution patterns .

Comparative Analysis of Preparation Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Synthesis | 70 | High (98% ee) | Moderate | High |

| β-Keto Ester Cyclization | 78 | None | High | Moderate |

| Hydrogenation | 88 | None | High | Low |

| Acid-Catalyzed Cyclization | 89 | None | High | Low |

Key Findings :

-

Asymmetric synthesis is preferred for enantiopure products but is less practical for industrial-scale production.

-

Hydrogenation and acid-catalyzed cyclization are optimal for high-volume synthesis due to their cost-effectiveness and scalability.

-

β-Keto ester routes balance yield and complexity but require rigorous intermediate purification .

Chemical Reactions Analysis

1-(Methoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Cyclization: This reaction can form more complex ring structures, often using catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

1-(Methoxycarbonyl)piperidine-2-carboxylic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, including:

- Oxidation : Converting to carboxylic acids or other functional groups using oxidizing agents like potassium permanganate.

- Reduction : Producing alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution : Engaging in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions illustrate the compound's utility in creating diverse chemical entities, making it valuable for synthetic chemists.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications. Its structural similarity to known pharmaceuticals suggests possible interactions with biological targets, leading to the development of new drug candidates. For instance, derivatives of this compound have been investigated for their activity against specific enzymes and receptors, which could lead to novel treatments for various diseases .

Biological Research

In biological studies, this compound is assessed for its interactions with biomolecules. Research has shown that this compound can modulate enzyme activity and influence cellular pathways, providing insights into its potential roles in metabolic processes .

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of piperidine-based compounds demonstrated the utility of this compound as a precursor. Various derivatives were created through coupling reactions with different amines, yielding compounds with enhanced biological activity . The success rates of these reactions ranged from 80% to 99%, highlighting the effectiveness of this compound in producing valuable analogs.

Another research effort evaluated the biological activity of synthesized derivatives against specific targets. The results indicated that certain derivatives exhibited promising inhibitory effects on target enzymes involved in disease pathways. This underscores the potential of this compound in drug discovery and development .

Comparative Data Table

| Application Area | Specific Use Cases | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | High yields (80%-99%) in derivative synthesis |

| Medicinal Chemistry | Drug candidate development | Promising interactions with biological targets |

| Biological Research | Enzyme modulation studies | Insights into metabolic pathways |

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(methoxycarbonyl)piperidine-2-carboxylic acid and related compounds:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- The methoxycarbonyl group in the parent compound provides mild electron-withdrawing effects, facilitating nucleophilic acyl substitution reactions. In contrast, sulfonyl derivatives (e.g., 1-[(3-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid ) exhibit stronger electrophilicity, making them suitable for covalent enzyme inhibition .

- Tetrahydrofuran-2-ylcarbonyl substituents (e.g., sc-345152) introduce steric bulk and solvation effects, enhancing catalytic activity in metal-mediated reactions .

Biological Activity: Compounds with sulfonyl or thiophene sulfonyl groups (e.g., CAS: 1008038-62-7) demonstrate potent inhibition of metallo-β-lactamases (e.g., IC₅₀ = 0.5 µM for mjr344) due to thiol-mediated metal chelation . Pyrimidine- and biphenyl-substituted analogs (e.g., compound 4a in ) show nanomolar affinity for PD-1/PD-L1, critical for cancer immunotherapy .

Synthetic Yields and Methods :

- The parent compound is synthesized in 53% yield via reductive amination , whereas sulfonyl derivatives require harsher conditions (e.g., Grignard reagents in THF) with yields ranging from 40–60% .

Spectroscopic Characterization :

Biological Activity

1-(Methoxycarbonyl)piperidine-2-carboxylic acid, a derivative of piperidine, has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 187.19 g/mol. Its structure features a piperidine ring substituted with a methoxycarbonyl and a carboxylic acid group, which contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 134902-40-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can act as a ligand, modulating the activity of specific targets involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic processes.

- Receptor Binding: It may bind to specific receptors, influencing signal transduction pathways.

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. Research indicates that modifications in the piperidine structure can enhance antiviral activity against viruses such as SARS-CoV-2 and influenza.

- Case Study: A study on similar piperidine derivatives demonstrated inhibition of the SARS-CoV-2 main protease (Mpro), suggesting that structural analogs could be developed for therapeutic applications against COVID-19 .

Antimicrobial Activity

Piperidine derivatives have been investigated for their antimicrobial properties. The presence of functional groups like methoxycarbonyl enhances their interaction with bacterial cell membranes, potentially leading to increased antimicrobial efficacy.

Research Findings:

- Compounds structurally related to this compound have shown activity against various bacterial strains, indicating its potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of piperidine derivatives. Modifications at different positions on the piperidine ring can significantly influence biological activity.

| Modification Position | Effect on Activity |

|---|---|

| 1-position | Enhances receptor binding affinity |

| 2-position | Increases enzyme inhibition |

| Methoxycarbonyl Group | Improves solubility and bioavailability |

Research Applications

This compound is being explored for various applications in scientific research:

- Drug Development: Its unique structure makes it a promising candidate for developing new pharmaceuticals targeting viral infections and bacterial diseases.

- Biochemical Research: The compound serves as a valuable tool for studying enzyme kinetics and receptor interactions.

Q & A

Q. What are the common synthetic routes for 1-(Methoxycarbonyl)piperidine-2-carboxylic acid?

The synthesis typically involves functionalization of the piperidine ring. A standard approach includes:

- Methyl ester formation : Reacting piperidine-2-carboxylic acid with methyl chloroformate under basic conditions to introduce the methoxycarbonyl group.

- Protection strategies : Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during multi-step syntheses .

- Derivatization : For example, coupling with aldehydes or sulfonyl chlorides to generate analogs, as demonstrated in multi-step reactions involving palladium catalysts or cesium carbonate .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm the piperidine ring conformation and substituent positions. For example, methoxycarbonyl protons appear as singlets at ~3.6–3.8 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO has a theoretical mass of 187.19 g/mol) .

- HPLC : For purity assessment, especially when synthesizing derivatives with >95% purity thresholds .

Q. What protecting groups are suitable during synthesis?

- Boc (tert-butoxycarbonyl) : Stable under basic conditions and removable via trifluoroacetic acid (TFA). Used in peptide synthesis to protect the piperidine nitrogen .

- Fmoc (fluorenylmethyloxycarbonyl) : Cleaved under mild basic conditions (e.g., piperidine), ideal for orthogonal protection strategies .

- Methoxycarbonyl : Acts as a semi-permanent protecting group, often retained in final products for solubility modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Catalytic systems : Palladium acetate with XPhos ligands enhances coupling efficiency in Suzuki-Miyaura reactions for aryl-functionalized derivatives .

- Temperature control : Maintaining 40–100°C during nucleophilic substitutions minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tert-butanol reduces steric hindrance in bulky substitutions .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

- Cross-validation : Compare experimental -NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw).

- X-ray crystallography : Definitive confirmation of stereochemistry and substituent positioning, especially for chiral centers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, such as distinguishing methoxycarbonyl protons from piperidine ring protons .

Q. What computational approaches predict physicochemical properties like logP and solubility?

- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP (experimental: ~-0.194 for analogs) with molecular descriptors like polar surface area .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict solubility and reactivity .

- Molecular dynamics (MD) simulations : Model solvation effects in aqueous or lipid environments to guide formulation studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.